molecular formula C23H20N2OS B329393 3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

Cat. No.: B329393
M. Wt: 372.5 g/mol
InChI Key: VONITRSXXQNDMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, substituted with a methyl group at the 3-position, a 4-methylphenyl group at the 2-position, and an N-(2-thienylmethyl) group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Substitution Reactions: The 3-methyl and 4-methylphenyl groups can be introduced through Friedel-Crafts alkylation reactions using appropriate alkyl halides and aluminum chloride as a catalyst.

    Amidation: The carboxamide group is introduced by reacting the quinoline derivative with thionyl chloride to form an acyl chloride intermediate, followed by reaction with 2-thienylmethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides with aluminum chloride as a catalyst.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its antimicrobial and anticancer activities. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenyl)-4-quinolinecarboxamide: Lacks the 3-methyl and N-(2-thienylmethyl) groups.

    3-methyl-4-quinolinecarboxamide: Lacks the 2-(4-methylphenyl) and N-(2-thienylmethyl) groups.

    N-(2-thienylmethyl)-4-quinolinecarboxamide: Lacks the 3-methyl and 2-(4-methylphenyl) groups.

Uniqueness

3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 3-methyl group enhances its lipophilicity, the 2-(4-methylphenyl) group contributes to its aromaticity, and the N-(2-thienylmethyl) group provides additional sites for interaction with biological targets.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)-N-(thiophen-2-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H20N2OS/c1-15-9-11-17(12-10-15)22-16(2)21(19-7-3-4-8-20(19)25-22)23(26)24-14-18-6-5-13-27-18/h3-13H,14H2,1-2H3,(H,24,26)

InChI Key

VONITRSXXQNDMH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCC4=CC=CS4

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NCC4=CC=CS4

Origin of Product

United States

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